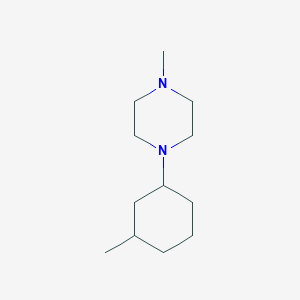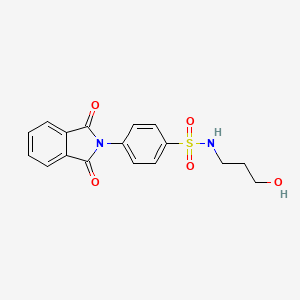
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindolinones. It is also known as SU5402 and is widely used in scientific research. This compound has a unique structure that makes it an important tool in the study of various biological processes.
作用机制
The mechanism of action of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of FGFR tyrosine kinases. SU5402 binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of various biological processes, including cell proliferation, differentiation, migration, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are primarily related to the inhibition of FGFR tyrosine kinases. This compound has been shown to have potent anti-cancer activity by inhibiting the proliferation and survival of cancer cells. It also has anti-angiogenic and anti-inflammatory effects, making it a promising therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity towards FGFR tyrosine kinases. This compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using SU5402 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One of the most promising areas of research is the development of novel FGFR inhibitors with improved efficacy and bioavailability. Additionally, the role of FGFRs in various biological processes, including development, wound healing, and tissue repair, is still not fully understood, and further research is needed to elucidate their functions. Finally, the potential use of SU5402 in combination with other therapeutic agents for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent inhibitor of FGFR tyrosine kinases with a wide range of applications in scientific research. Its unique structure and mechanism of action make it an important tool in the study of various biological processes. While there are limitations to its use in lab experiments, the future directions for the study of SU5402 are promising, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a multistep process that involves the reaction of various reagents. The most commonly used method for the synthesis of SU5402 involves the condensation of 2,4-dimethylbenzaldehyde and 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride, and the final compound is obtained after purification using column chromatography.
科学研究应用
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research. It is primarily used as a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play a critical role in various biological processes, including cell proliferation, differentiation, migration, and survival. The inhibition of FGFRs by SU5402 has been shown to have therapeutic potential in various diseases, including cancer, angiogenesis, and inflammation.
属性
IUPAC Name |
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-8-11(2)14-13(9-10)15(18)17(16(14)19)12-6-4-3-5-7-12/h3-8,11,13-14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNZXRYEMSIDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)

![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)